molecular formula C13H23NO4 B2615726 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid CAS No. 2228717-54-0

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid

Cat. No.: B2615726
CAS No.: 2228717-54-0
M. Wt: 257.33
InChI Key: FABUGTLQBLLYHZ-UHFFFAOYSA-N
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Description

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid is an organic compound that features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides, esters, and bases such as sodium hydroxide or potassium carbonate.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: The free amine derivative of the compound.

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with active sites of enzymes or binding sites of receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid is unique due to its specific structural features, including the cyclobutyl ring and the Boc-protected amino group

Properties

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUGTLQBLLYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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